3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClFNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using hydrogenation or catalytic transfer hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanal.
Reduction: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanamine.
Substitution: Formation of 3-amino-3-(2-methoxy-6-fluorophenyl)propan-1-ol.
Scientific Research Applications
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but lacks the chlorine atom.
3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide: Contains an additional amide group.
Uniqueness
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
787615-40-1 |
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Molecular Formula |
C9H11ClFNO |
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2 |
InChI Key |
ZFOTYJZQQJZTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CCO)N)F |
Origin of Product |
United States |
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